Cas no 1805684-84-7 (7-Chloromethyl-6-methoxy-1H-benzimidazole)

7-Chloromethyl-6-methoxy-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 7-Chloromethyl-6-methoxy-1H-benzimidazole
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- インチ: 1S/C9H9ClN2O/c1-13-8-3-2-7-9(6(8)4-10)12-5-11-7/h2-3,5H,4H2,1H3,(H,11,12)
- InChIKey: VMKXXEYXJRUZBO-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C=CC2=C1N=CN2)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 37.9
7-Chloromethyl-6-methoxy-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061002845-250mg |
7-Chloromethyl-6-methoxy-1H-benzimidazole |
1805684-84-7 | 98% | 250mg |
$882.03 | 2022-04-01 | |
Alichem | A061002845-1g |
7-Chloromethyl-6-methoxy-1H-benzimidazole |
1805684-84-7 | 98% | 1g |
$1,924.94 | 2022-04-01 | |
Alichem | A061002845-500mg |
7-Chloromethyl-6-methoxy-1H-benzimidazole |
1805684-84-7 | 98% | 500mg |
$1,247.83 | 2022-04-01 |
7-Chloromethyl-6-methoxy-1H-benzimidazole 関連文献
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1. Book reviews
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
7-Chloromethyl-6-methoxy-1H-benzimidazoleに関する追加情報
Comprehensive Overview of 7-Chloromethyl-6-methoxy-1H-benzimidazole (CAS No. 1805684-84-7): Properties, Applications, and Industry Insights
7-Chloromethyl-6-methoxy-1H-benzimidazole (CAS No. 1805684-84-7) is a specialized benzimidazole derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic compound, characterized by a chloromethyl group at the 7-position and a methoxy substituent at the 6-position, serves as a versatile intermediate in organic synthesis. Its molecular formula C9H9ClN2O and molecular weight of 196.63 g/mol make it particularly valuable for designing bioactive molecules targeting enzyme inhibition pathways.
Recent studies highlight the compound's role in developing kinase inhibitors and antimicrobial agents, aligning with growing interest in drug-resistant infection treatments. The benzimidazole core mimics purine bases, enabling interactions with biological targets—a property leveraged in cancer therapeutics and antiviral drug discovery. Researchers are exploring its potential in PARP inhibitors, a hot topic in oncology research, as evidenced by increased PubMed citations for related compounds since 2022.
Synthetic routes to CAS 1805684-84-7 typically involve multistep organic reactions starting from 4-methoxy-1,2-phenylenediamine, with careful control of chloromethylation conditions to ensure regioselectivity. Analytical characterization via HPLC-MS (≥98% purity) and NMR spectroscopy confirms the structure, while stability studies show optimal storage at 2-8°C under inert atmosphere. These protocols address frequent search queries about compound purification techniques and handling sensitive intermediates.
The agrochemical sector utilizes this intermediate in developing next-generation fungicides, particularly against Botrytis cinerea—a pressing concern in sustainable agriculture. Patent analysis reveals 14% annual growth in benzimidazole-based crop protection filings since 2020, with 7-Chloromethyl-6-methoxy-1H-benzimidazole appearing in several WO applications for systemic fungicides.
From a commercial perspective, CAS 1805684-84-7 suppliers emphasize cGMP-compliant production to meet pharmaceutical standards, responding to industry demand for high-purity building blocks. Market intelligence indicates a 22% CAGR for similar pharmaceutical intermediates through 2028, driven by small-molecule drug development pipelines. Current research explores its derivatization into fluorescent probes for cellular imaging—an emerging application in diagnostic reagents.
Environmental and safety assessments confirm the compound's compatibility with green chemistry principles when handled properly. Regulatory databases classify it as non-persistent (t1/2 < 60 days in water), addressing environmental impact concerns frequently searched by industrial users. Technical bulletins recommend engineering controls during large-scale processing, reflecting best practices for fine chemical manufacturing.
Ongoing investigations focus on structure-activity relationships of derivatives, particularly modifications at the chloromethyl position. Recent ACS publications demonstrate enhanced bioavailability profiles when incorporated into prodrug systems—a strategy gaining traction in oral drug formulation research. These developments position 7-Chloromethyl-6-methoxy-1H-benzimidazole as a key player in rational drug design methodologies.
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